![molecular formula C19H19NO4 B1416433 [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid CAS No. 1105192-51-5](/img/structure/B1416433.png)
[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid
説明
“[1-(3,5-Dimethoxybenzyl)-1H-indol-3-yl]acetic acid” is a chemical compound with the molecular formula C19H19NO4 . It has a molecular weight of 325.36 .
Molecular Structure Analysis
The InChI code for the compound is1S/C15H20N2O5/c1-21-11-5-10 (6-12 (7-11)22-2)9-17-4-3-16-15 (20)13 (17)8-14 (18)19/h5-7,13H,3-4,8-9H2,1-2H3, (H,16,20) (H,18,19) . This code provides a detailed description of the compound’s molecular structure.
科学的研究の応用
Antibacterial and Anti-enzymatic Potentials
- The synthesis of derivatives from 2-(1H-Indol-3-yl)acetic acid has shown antibacterial activities against Gram-positive and Gram-negative bacterial strains, comparable to the standard Ciprofloxacin. Additionally, these derivatives demonstrated moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase, with certain compounds showing excellent anti-enzymatic potentials against Lipoxygenase (Rubab et al., 2017).
Molecular Cocrystals
- Indole-3-acetic acid, a structurally related compound, forms molecular cocrystal adducts with significant pi-pi indole-benzene ring interactions, as seen in its adducts with other chemical compounds. This indicates potential applications in material science and molecular engineering (Lynch et al., 1991).
Synthesis and Characterization of Derivatives
- Various novel derivatives of indole-based compounds, including those related to 2-(1H-Indol-3-yl)acetic acid, have been synthesized. These derivatives have been evaluated for their antibacterial and antifungal activities, demonstrating potential applications in developing new antimicrobial agents (Nagarapu & Pingili, 2014).
Antioxidant Evaluation
- Research involving indole-3-acetic acid analogues has shown that certain compounds exhibit significant antioxidant activities. This suggests potential therapeutic applications for these compounds in treating oxidative stress-related diseases (Naik, Kumar & Harini, 2011).
Catalytic and Photolytic Reactions
- Studies have explored the use of related indole compounds in catalytic and photolytic reactions, indicating potential applications in organic synthesis and photochemical processes (Wong et al., 1996).
Biological Macromolecules
- Indole-3-acetic acid-based biopolymeric hydrogels have been synthesized, showing pH-sensitive swelling behavior and potential applications in medical devices, such as bandages and catheters, due to their antifungal and antioxidant properties (Chitra et al., 2017).
作用機序
Target of Action
It is known that indole derivatives, which include [1-(3,5-dimethoxybenzyl)-1h-indol-3-yl]acetic acid, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and changes caused by this compound would depend on the specific target and the biological activity being exerted.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound likely affects multiple biochemical pathways. The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound likely has diverse molecular and cellular effects.
特性
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-15-7-13(8-16(10-15)24-2)11-20-12-14(9-19(21)22)17-5-3-4-6-18(17)20/h3-8,10,12H,9,11H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWHWSGTGAGKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-Methoxyphenyl)sulfanyl]propanenitrile](/img/structure/B1416354.png)
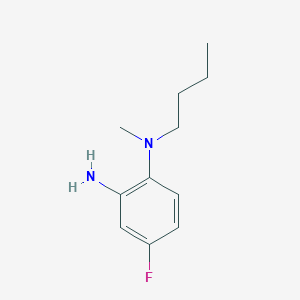
![2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B1416357.png)
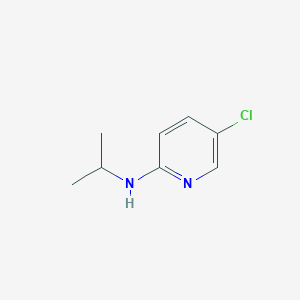
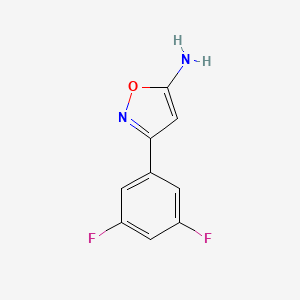
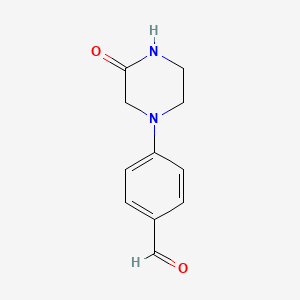
![2-[Methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1416363.png)



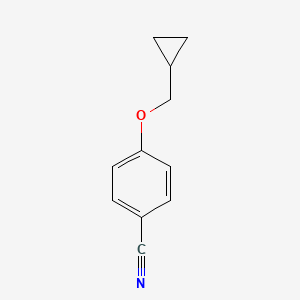
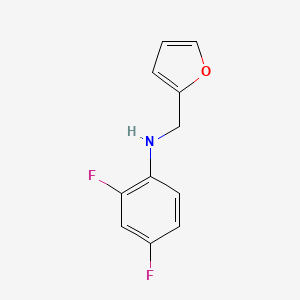
![[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B1416373.png)